![molecular formula C8H6F4 B1349303 1,4-Bis(difluoromethyl)benzene CAS No. 369-54-0](/img/structure/B1349303.png)
1,4-Bis(difluoromethyl)benzene
Overview
Description
1,4-Bis(difluoromethyl)benzene is a fluorinated intermediate with the molecular formula C8H6F4 . It is used in various chemical synthesis .
Synthesis Analysis
A fast, mild, and practical microwave-assisted protocol for the synthesis of 1,4-bis(difluoromethyl)benzene from 1,4-bis(dichloromethyl)benzene and KF has been developed . This new protocol increased the yield and reduced the reaction time significantly in contrast to the conventional heating procedure .Molecular Structure Analysis
The molecular formula of 1,4-Bis(difluoromethyl)benzene is C8H6F4 . The molecular weight is 178.13 g/mol . The InChI is 1S/C8H6F4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4,7-8H .Chemical Reactions Analysis
1,4-Bis(difluoromethyl)benzene has been used in the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures as emitters exhibiting thermally activated delayed fluorescence .Physical And Chemical Properties Analysis
1,4-Bis(difluoromethyl)benzene has a density of 1.2±0.1 g/cm3, a boiling point of 168.9±35.0 °C at 760 mmHg, and a vapor pressure of 2.1±0.3 mmHg at 25°C . The enthalpy of vaporization is 38.9±3.0 kJ/mol, and the flash point is 66.8±14.6 °C . The index of refraction is 1.420 .Scientific Research Applications
Synthesis of Parylene HT
1,4-Bis(difluoromethyl)benzene is an important intermediate in the synthesis of parylene HT . Parylene HT is a type of thin film polymer that is extensively applied in electronics and semiconductor industries due to its high thermal stability, reduced dielectric constant, and low moisture absorption .
Microwave-Assisted Synthesis
A fast, mild, and practical microwave-assisted protocol for the synthesis of 1,4-bis(difluoromethyl)benzene from 1,4-bis(dichloromethyl)benzene and KF has been developed . This new protocol increases the yield and reduces the reaction time significantly compared to the conventional heating procedure .
Preparation of Octafluoro [2.2]Paracyclophane
1,4-Bis(difluoromethyl)benzene can be used to prepare 1,4-bis(chlorodifluoromethyl)benzene through photochemical chlorination . This compound is then used to synthesize 1,1,2,2,9,9,10,10-Octafluoro [2.2]paracyclophane, which is the chemical vapor deposition (CVD) precursor of parylene HT polymer .
Chemical Research
1,4-Bis(difluoromethyl)benzene is used in various chemical research applications due to its unique properties. It is often used as a starting material or intermediate in the synthesis of other complex organic compounds .
Commercial Availability
1,4-Bis(difluoromethyl)benzene is commercially available and is sold by various chemical suppliers. It is often used in research and development laboratories for various applications .
Safety and Hazards
Future Directions
1,4-Bis(difluoromethyl)benzene has been used as a new acceptor with hydrogen bonding sites together with phenoxazine, phenothiazine, or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures as emitters exhibiting thermally activated delayed fluorescence . This suggests potential future directions in the field of organic light-emitting diodes (OLEDs).
Mechanism of Action
Target of Action
1,4-Bis(difluoromethyl)benzene is primarily used as an intermediate in the synthesis of various chemical compounds . It plays a crucial role in the formation of polymers known as “parylenes”, which are extensively applied in electronics and semiconductor industries .
Mode of Action
The compound interacts with its targets through a process known as fluorination . In this process, the difluoromethyl groups modify the structure of the target molecule, leading to changes in its biological activity or pharmacokinetics .
Biochemical Pathways
The primary biochemical pathway affected by 1,4-Bis(difluoromethyl)benzene is the synthesis of parylenes . The compound is used as an intermediate in the formation of these polymers, which are known for their thermal stability and reduced dielectric constant and moisture absorption .
Result of Action
The primary result of the action of 1,4-Bis(difluoromethyl)benzene is the production of parylenes . These polymers have a wide range of applications in the electronics and semiconductor industries due to their enhanced thermal stability and reduced dielectric constant and moisture absorption .
Action Environment
The action of 1,4-Bis(difluoromethyl)benzene can be influenced by various environmental factors. For instance, the yield and reaction time of the synthesis process can be significantly improved under microwave-assisted conditions . Additionally, the compound’s action, efficacy, and stability can also be affected by the presence of other chemical agents in the reaction environment .
properties
IUPAC Name |
1,4-bis(difluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKMZVCSRVFUGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370092 | |
Record name | 1,4-Bis(difluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(difluoromethyl)benzene | |
CAS RN |
369-54-0 | |
Record name | 1,4-Bis(difluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=369-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Bis(difluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a simple and efficient method to synthesize 1,4-bis(chlorodifluoromethyl)benzene from 1,4-bis(difluoromethyl)benzene?
A1: [] A straightforward method for synthesizing 1,4-bis(chlorodifluoromethyl)benzene involves reacting 1,4-bis(difluoromethyl)benzene with chlorine gas (Cl2) under specific conditions. The reaction is carried out at a temperature between 50-90°C and a pressure greater than 1 atmosphere. This method can be implemented in both batch and continuous processes, offering high efficiency for large-scale production of 1,4-bis(chlorodifluoromethyl)benzene. []
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